1H-Indole-1-acetic acid
Overview
Description
Synthesis Analysis
Indole synthesis, including that of IAA, involves multiple strategies that organic chemists have developed over the years. These methods are categorized based on the final bond formation in the indole ring, with each category representing a unique approach to constructing the indole nucleus. For example, the Pictet-Spengler reaction is a pivotal method for synthesizing indole-based alkaloids, highlighting the versatility and complexity of indole synthesis techniques (D. Taber & Pavan K. Tirunahari, 2011).
Molecular Structure Analysis
The indole structure is pivotal in medicinal chemistry due to its binding affinity with numerous biological targets. Indoles prefer electrophilic substitution, making C2-functionalized indoles significant in pharmaceutical chemistry. The molecular structure of IAA, being an indole derivative, shares these characteristics, making it a subject of interest in structural biology and chemistry (B. Deka, Mohit L. Deb, & P. Baruah, 2020).
Chemical Reactions and Properties
IAA undergoes various chemical reactions, including catabolism by bacteria. Bacterial catabolism of IAA involves the conversion to catechol aerobically or to 2-aminobenzoyl-CoA anaerobically, showcasing the chemical versatility and the ecological importance of IAA (Tyler S Laird, Neptali Flores, & J. Leveau, 2020).
Physical Properties Analysis
While specific papers focusing solely on the physical properties of 1H-Indole-1-acetic acid were not identified in this search, the physical properties of indole derivatives, such as solubility, melting point, and stability, are crucial for understanding their behavior in various environments and their application in drug formulation and plant growth regulation.
Chemical Properties Analysis
The chemical properties of IAA, including its reactivity, stability, and interactions with other molecules, are fundamental to its role as a plant hormone and its biological functions. Its synthesis, degradation, and transport within plant cells are tightly regulated, reflecting its chemical properties and their impact on plant growth and development (L. Strader & B. Bartel, 2011).
Scientific Research Applications
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Pharmaceutical Chemistry
- Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .
- They exhibit various biologically vital properties and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
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Biotechnological Production
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Plant Hormone
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Antiviral Activity
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Anti-inflammatory Activity
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Anticancer Activity
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Anti-HIV Activity
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Antioxidant Activity
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Antimicrobial Activity
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Antitubercular Activity
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Antidiabetic Activity
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Antimalarial Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-indol-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJFIWXYPKYBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179023 | |
Record name | 1H-Indole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-1-acetic acid | |
CAS RN |
24297-59-4 | |
Record name | 1H-Indole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24297-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-1-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024297594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indole-1-acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Indolyl)acetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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